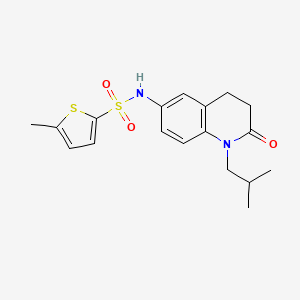

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-12(2)11-20-16-7-6-15(10-14(16)5-8-17(20)21)19-25(22,23)18-9-4-13(3)24-18/h4,6-7,9-10,12,19H,5,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYUZFSMIMOCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group, which contributes to its potential biological activity. The compound is characterized by its ability to exhibit diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 941991-60-2 |

The structure of this compound includes a sulfonamide functional group that is known for its diverse biological activities, particularly in antimicrobial and antitumor applications. The tetrahydroquinoline moiety is also significant as it has been associated with various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class, including N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, exhibit notable antimicrobial activity. Sulfonamides work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structural features have shown significant cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of related compounds reported the following IC50 values against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical) | 0.19 |

| Compound B | MDA-MB-231 (breast) | 0.23 |

| Compound C | A549 (lung) | 0.054 |

These findings suggest that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide may possess similar or enhanced activity due to its unique structural characteristics.

The proposed mechanism of action for the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This is achieved through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the tetrahydroquinoline structure can significantly impact the potency and selectivity of these compounds against cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

1-Methyl vs. 1-Isobutyl Substitution

- 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): This analog replaces the isobutyl group with a methyl substituent. Such differences could influence metabolic stability and binding pocket accommodation in biological targets.

Target Compound :

The isobutyl group enhances lipophilicity (higher logP), which may improve membrane permeability but could limit solubility. Its branched structure might also affect interactions with hydrophobic regions of enzymes or receptors .

5-Methylthiophene vs. 5-Ethylthiophene

- 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): This analog substitutes the methyl group on the thiophene ring with an ethyl group. The ethyl chain increases molecular weight (392.5 vs.

| Property | Target Compound (Methyl) | Ethyl Analog | Methyl (1-Methyl Core) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S₂ | C₁₉H₂₄N₂O₃S₂ | C₁₇H₂₀N₂O₃S₂ |

| Molecular Weight | ~378.4 | 392.5 | ~364.5 |

| Key Substituent | Isobutyl (C₄H₉) | Isobutyl + Ethyl | Methyl (C₁H₃) |

Comparison with Heterocyclic Derivatives

Quinolinyl Oxamide Derivative (QOD) ():

- QOD features a benzodioxol group and an ethanediamide linker instead of a sulfonamide.

- Structural data for QOD are lacking, hindering direct mechanistic comparisons. However, the ethanediamide linker may offer conformational flexibility, contrasting with the rigid sulfonamide in the target compound .

Indole Carboxamide Derivative (ICD) ():

- ICD employs an indole carboxamide core, which is bulkier and more aromatic than the tetrahydroquinoline scaffold. The carboxamide group is less acidic than sulfonamide, altering charge distribution and binding kinetics.

| Feature | Target Compound | QOD | ICD |

|---|---|---|---|

| Core Structure | Tetrahydroquinoline | Benzodioxol + Quinoline | Indole |

| Functional Group | Sulfonamide | Ethanediamide | Carboxamide |

| Flexibility | Moderate | High | Low |

Implications of Functional Groups

- Sulfonamide vs. Amide/Carboxamide: The sulfonamide group in the target compound is strongly acidic (pKa ~1-2), enabling ionic interactions with basic residues (e.g., lysine, arginine) in target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.